

Spectroscopic Profile of 1-Ethoxy-3-fluorobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethoxy-3-fluorobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-Ethoxy-3-fluorobenzene**, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on established principles of spectroscopy and data from analogous compounds. The information herein is intended to serve as a robust reference for the identification, characterization, and quality control of **1-Ethoxy-3-fluorobenzene** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Ethoxy-3-fluorobenzene**. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic theory.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~7.25	td	1H	$J \approx 8.5, 6.0$ Hz	H-5
~6.70	ddd	1H	$J \approx 8.5, 2.5, 1.0$ Hz	H-6
~6.65	ddd	1H	$J \approx 10.0, 2.5, 1.0$ Hz	H-2
~6.60	td	1H	$J \approx 8.5, 2.5$ Hz	H-4
4.04	q	2H	$J = 7.0$ Hz	-OCH ₂ CH ₃
1.42	t	3H	$J = 7.0$ Hz	-OCH ₂ CH ₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~163.5 (d, ¹ JCF \approx 245 Hz)	C-3
~160.0 (d, ³ JCF \approx 3 Hz)	C-1
~130.5 (d, ³ JCF \approx 10 Hz)	C-5
~108.0 (d, ² JCF \approx 21 Hz)	C-2
~107.5 (d, ⁴ JCF \approx 1 Hz)	C-6
~102.0 (d, ² JCF \approx 25 Hz)	C-4
~63.5	-OCH ₂ CH ₃
~14.5	-OCH ₂ CH ₃

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2980-2850	Medium-Strong	Aliphatic C-H Stretch
~1615, 1590, 1490	Medium-Strong	Aromatic C=C Bending
~1260	Strong	Aryl C-O Stretch
~1150	Strong	C-F Stretch
~1040	Strong	Alkyl C-O Stretch

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
140	100	[M] ⁺ (Molecular Ion)
112	80	[M - C ₂ H ₄] ⁺
95	40	[M - OC ₂ H ₅] ⁺
83	30	[C ₆ H ₄ F] ⁺
77	20	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **1-Ethoxy-3-fluorobenzene** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters: A 500 MHz NMR spectrometer is utilized for both ^1H and ^{13}C NMR analysis.

- ^1H NMR: The spectrum is acquired with a pulse angle of 30° , a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically averaged.
- ^{13}C NMR: The spectrum is recorded with proton decoupling. A pulse angle of 45° , a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are employed. Approximately 1024 scans are accumulated to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: As **1-Ethoxy-3-fluorobenzene** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation and Parameters: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis. The spectrum is recorded in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates is acquired prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added at a resolution of 4 cm^{-1} .

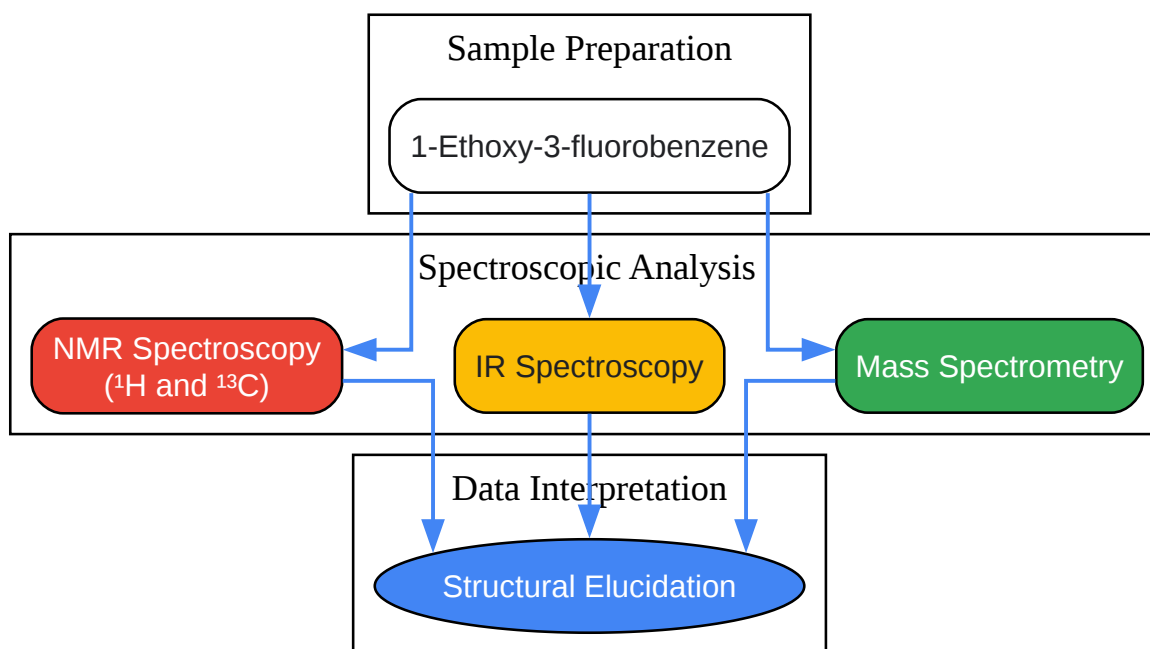
Mass Spectrometry (MS)

Instrumentation and Parameters: An electron ionization (EI) mass spectrometer is used for the analysis. The sample is introduced via a direct insertion probe or a gas chromatography (GC) inlet.

- Ionization: Electron ionization is performed at a standard energy of 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions.
- Detection: The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400 amu.

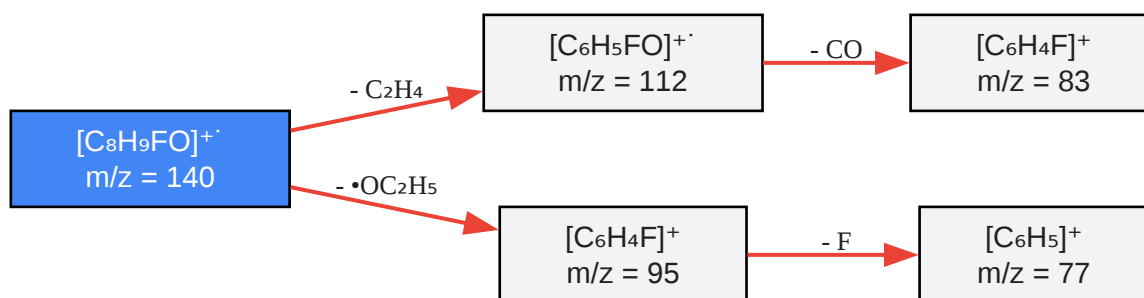
Visualizations

The following diagrams illustrate the key relationships and workflows in the spectroscopic analysis of **1-Ethoxy-3-fluorobenzene**.



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A logical workflow for the spectroscopic analysis of a chemical compound.



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*A predicted fragmentation pathway for **1-Ethoxy-3-fluorobenzene** in EI-MS.*

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